
Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-
説明
GSK-7227 is a novel class of PPARdelta partial agonists. GSK7227 show potent partial agonism of the PPARdelta target genes CPT1a and PDK4 in skeletal muscle cells.
生物活性
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in focus, Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl- , exhibits a complex structure that suggests potential for various pharmacological effects. This article aims to present a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H22N2O6S
- Molecular Weight : 466.52 g/mol
- IUPAC Name : Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one in focus can inhibit both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains .
Compound | MIC (µM) | Target Organisms |
---|---|---|
Compound A | 1 | E. coli |
Compound B | 4 | Staphylococcus aureus |
Target Compound | 5 | Various resistant strains |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. A notable investigation demonstrated that benzoic acid derivatives could induce apoptosis in cancer cell lines by activating proteasomal and lysosomal pathways . The study reported no cytotoxic effects on normal fibroblast cells at concentrations up to 10 µg/mL, indicating a favorable therapeutic index.
Cell Line | IC50 (µM) | Effect |
---|---|---|
Hep-G2 | >10 | No inhibition |
A2058 | >10 | No inhibition |
CCD25sk | >10 | No inhibition |
The mechanism through which this compound exerts its biological effects is multifaceted:
- Proteasome Activation : The compound enhances the activity of the ubiquitin-proteasome pathway (UPP), crucial for protein degradation and cellular homeostasis.
- Lysosomal Pathway Stimulation : It also promotes autophagy by activating cathepsins B and L, which are vital for cellular degradation processes .
- Antioxidant Properties : Some benzoic acid derivatives have demonstrated antioxidant activity, reducing oxidative stress in cells .
Study on Proteasome and Lysosome Activation
In a controlled laboratory setting, researchers evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results indicated that the target compound significantly increased the activity of both proteasomal and lysosomal pathways at concentrations of 5 µM and above without inducing cytotoxicity .
In Silico Studies
In silico modeling has shown that the target compound can effectively bind to critical enzymes involved in protein degradation, supporting its potential as a therapeutic agent for age-related diseases where proteostasis is compromised .
科学的研究の応用
Medicinal Chemistry and Anticancer Activity
The structural framework of this compound suggests potential anticancer properties. Research indicates that indole derivatives, such as the one , often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in tumor cells and inhibit cell proliferation effectively .
Table 1: Summary of Anticancer Activities of Related Compounds
Compound Name | Structure | Cancer Type | Mechanism of Action |
---|---|---|---|
5-Methoxy-4-methyl-1H-indole | Structure | Breast Cancer | Induces apoptosis via mitochondrial pathway |
Benzothiazole Derivatives | Structure | Pancreatic Cancer | Inhibits cell cycle progression |
Indole Sulfonamides | Structure | Leukemia | Modulates apoptotic signaling pathways |
Synthesis and Derivative Development
The synthesis of benzoic acid derivatives often involves multi-step reactions that can yield compounds with enhanced biological activities. The incorporation of functional groups such as methoxy and sulfonyl moieties can significantly influence the pharmacological properties of these compounds. For example, the presence of a sulfonamide group has been linked to increased solubility and bioavailability, making these compounds more effective as therapeutic agents .
Case Study: Synthesis of Indole Derivatives
A recent study focused on synthesizing various indole derivatives, examining their anticancer properties through structure-activity relationship (SAR) studies. The findings suggested that modifications at the indole ring could enhance potency against specific cancer types .
Biochemical Probes and Diagnostics
Beyond their therapeutic potential, benzoic acid derivatives are also being explored as biochemical probes in research settings. Their ability to selectively interact with biological targets makes them valuable tools for studying cellular processes and disease mechanisms. For instance, compounds similar to the one discussed have been used to investigate signaling pathways involved in cancer progression .
Future Directions and Research Opportunities
Given the promising results from preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their anticancer effects.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.
- Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the sulfonamide-linked benzoyl-indole scaffold in this compound?
- Methodological Answer : The synthesis of sulfonamide-linked benzoyl-indole derivatives typically involves coupling a sulfonyl chloride intermediate (e.g., 5-methoxy-4-methyl-1H-indole-1-sulfonyl chloride) with a benzoylated amine under basic conditions. For example:
Generate the sulfonyl chloride via chlorination of the indole-thiol precursor using Cl₂ or SOCl₂ .
React the sulfonyl chloride with 3-aminobenzoyl derivatives in anhydrous DMF or THF, using triethylamine as a base to neutralize HCl byproducts .
Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%, C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Optimize reaction time (6–12 hours) and temperature (0°C to room temperature) to minimize byproducts like over-sulfonated species.
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of the 5-methoxy-4-methylindole moiety (δ 3.8–4.0 ppm for methoxy, δ 2.1–2.3 ppm for methyl) and benzoyl-sulfonamide linkage (amide proton δ 10.5–11.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error .
- Infrared Spectroscopy (IR) : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretches) and amide (1650–1600 cm⁻¹ for C=O) functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
Re-evaluate Docking Models : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to assess binding stability. Adjust protonation states of the sulfonamide and benzoic acid groups at physiological pH (e.g., pKa ~3–5 for sulfonamide) .
Validate Assay Conditions : Test solubility in DMSO/PBS mixtures and confirm compound stability under assay conditions (e.g., LC-MS monitoring over 24 hours) .
Compare Structural Analogues : Synthesize derivatives (e.g., replacing 5-methoxy with hydroxy groups) to identify SAR trends and validate target engagement via SPR or ITC .
- Example Workflow : If in vitro IC₅₀ values conflict with docking scores, perform mutagenesis on the target protein’s binding pocket to identify critical residues .
Q. What strategies mitigate instability of the sulfonamide linkage during long-term biochemical assays?
- Methodological Answer :
- pH Optimization : Store the compound in neutral buffers (pH 7.4) to avoid hydrolysis. Avoid strongly acidic (pH <3) or basic (pH >9) conditions .
- Lyophilization : Lyophilize aliquots in amber vials under argon to prevent oxidation. Reconstitute in degassed DMSO immediately before use .
- Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation (e.g., sulfonic acid byproducts) over 48-hour incubations in assay media .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., 5-methoxy group demethylation or indole ring oxidation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine at the 4-methyl position) to block CYP450-mediated oxidation .
- In Vitro Validation : Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry (λ = 600 nm) to quantify precipitation .
Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .
Thermodynamic Solubility : Perform shake-flask experiments (24-hour equilibration) at 25°C and 37°C to account for temperature-dependent variability .
特性
IUPAC Name |
2-[[3-(5-methoxy-4-methylindol-1-yl)sulfonylbenzoyl]amino]-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-15-7-8-21(20(13-15)25(29)30)26-24(28)17-5-4-6-18(14-17)34(31,32)27-12-11-19-16(2)23(33-3)10-9-22(19)27/h4-14H,1-3H3,(H,26,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXBTAXWNCLYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3C=CC4=C3C=CC(=C4C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067214-81-6 | |
Record name | GSK-7227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067214816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-7227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJD96ZH2B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。